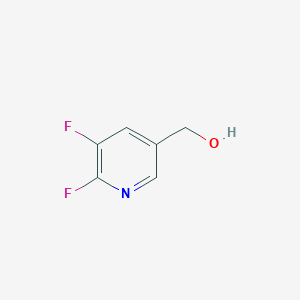
(5,6-Difluoropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alcohols, and amines.
Scientific Research Applications
(5,6-Difluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,6-Difluoropyridin-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to molecular targets by increasing its lipophilicity and metabolic stability. The hydroxymethyl group can participate in hydrogen bonding interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
(5,6-Difluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:
(3,5-Difluoropyridin-2-yl)methanol: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
(5,6-Difluoropyridin-2-yl)methanol: Another isomer with fluorine atoms at the 5 and 6 positions but with the hydroxymethyl group at the 2 position. The unique positioning of the fluorine atoms and the hydroxymethyl group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(5,6-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 |
InChI Key |
FVHBLWOFQMTZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















